3-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid
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Overview
Description
3-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a combination of methoxy, phenoxy, and amine groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-1-amine typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of 4-methoxyphenol, which is then reacted with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is further reacted with 3-chloropropan-1-amine under basic conditions to yield the desired amine compound. Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy or methoxy derivatives.
Scientific Research Applications
3-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the methoxy and phenoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenol: A precursor in the synthesis of the target compound.
2-(4-methoxyphenoxy)ethanol: An intermediate in the synthetic route.
3-chloropropan-1-amine: Another intermediate used in the synthesis.
Uniqueness
3-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4.C2H2O4/c1-17-10-3-8-16-9-11-19-12-13-20-15-6-4-14(18-2)5-7-15;3-1(4)2(5)6/h4-7,16H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOHJYKYLPLEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOCCOC1=CC=C(C=C1)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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